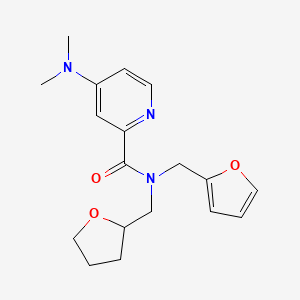
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a trifluoromethyl group, and a trimethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Acylation: The amine is acylated to form the benzamide core.
Substitution: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling: Finally, the trimethylpyridinyl group is coupled to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and aluminum chloride (AlCl₃) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)benzamide: Lacks the trimethylpyridinyl group, resulting in different chemical properties and applications.
2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide:
4-chloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide: Lacks the trifluoromethyl group, leading to different chemical behavior and applications.
Uniqueness
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are not shared by its analogs. The presence of the chloro, trifluoromethyl, and trimethylpyridinyl groups allows for a wide range of chemical reactions and interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-N-(2,4,6-trimethylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-8-6-9(2)21-10(3)14(8)22-15(23)12-5-4-11(17)7-13(12)16(18,19)20/h4-7H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQXHXISQUNUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate](/img/structure/B6716557.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B6716564.png)


![2-[[(3S)-3-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]pyrimidine](/img/structure/B6716574.png)
![N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B6716576.png)

![2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide](/img/structure/B6716585.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide](/img/structure/B6716588.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide](/img/structure/B6716600.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide](/img/structure/B6716612.png)


